1-Aminopent-4-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

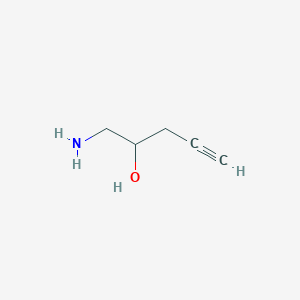

1-Aminopent-4-yn-2-ol is a chemical compound with the molecular formula C5H9NO . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Aminopent-4-yn-2-ol is represented by the InChI code1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2 . This indicates that the molecule consists of a five-carbon chain with an amino group attached to the first carbon, a hydroxyl group attached to the second carbon, and a triple bond between the second and third carbons. Physical And Chemical Properties Analysis

1-Aminopent-4-yn-2-ol is a powder at room temperature . Its molecular weight is 99.13 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1-Aminopent-4-yn-2-ol derivatives have been employed in the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation. This method showcases the compound's role in the construction of heterocycles via 6-endo-dig cyclization, dehydration, and oxidative methoxycarbonylation processes, yielding compounds in moderate to good yields. Such heterocycles are crucial scaffolds in pharmaceuticals and agrochemicals (Gabriele et al., 2008).

Fluorescent Probes and Logic Gate Applications

Derivatives of 1-Aminopent-4-yn-2-ol have been designed for selective recognition of aluminum ions, demonstrating "OFF-ON type" fluorescent mode. This selective detection and high sensitivity make these derivatives useful for bacterial cell imaging and logic gate applications, illustrating the compound's potential in developing sensitive diagnostic tools and smart materials (Yadav & Singh, 2018).

Inhibitors of Biological Targets

Optically pure derivatives of 1-Aminopent-4-yn-2-ol have been synthesized and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. These derivatives exhibit selective and potent inhibitory activity, highlighting the compound's relevance in developing new therapeutic agents (Parpart et al., 2015).

Reversible Fluorescence Probes

A reversible fluorescent probe incorporating a derivative of 1-Aminopent-4-yn-2-ol has been developed for cyclic detection of oxidative and reductive species in living cells. This application underscores the compound's utility in biological research and environmental monitoring, offering a versatile tool for tracking redox cycles in real-time (Wang, Ni, & Shao, 2016).

DNA Interaction and Docking Studies

Research involving Schiff base ligands derived from 1-Aminopent-4-yn-2-ol has explored their capacity to interact with DNA and undergo docking studies. These interactions are critical for understanding the molecular mechanisms of ligand-DNA binding, with implications for drug design and the development of novel therapeutic agents (Kurt et al., 2020).

Safety And Hazards

The safety information available indicates that 1-Aminopent-4-yn-2-ol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-aminopent-4-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZGGDQXPNJDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopent-4-yn-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)